Dapoa

ADC Linker Click Chemistry Peptide Synthesis

ADC and peptide dendrimer programs often require separate linker inventories for CuAAC and SPAAC workflows, while mono-azide PEG linkers demand iterative coupling steps to introduce branching. DAPOA consolidates both click chemistries in one bifunctional reagent. • Dual azide groups in a compact branched architecture enable single-step dendrimeric branching, reducing synthesis time vs. iterative mono-azide linker coupling. • Compatible with both CuAAC and SPAAC, eliminating dual-linker inventory and streamlining procurement. • Cleavable ADC linker classification supports enzymatic payload release, directly influencing therapeutic index vs. non-cleavable PEG-azide alternatives. • 3-year powder stability at -20 °C ensures lot-to-lot consistency across multi-year research programs.

Molecular Formula C5H8N6O3
Molecular Weight 200.16 g/mol
Cat. No. B2885545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDapoa
Molecular FormulaC5H8N6O3
Molecular Weight200.16 g/mol
Structural Identifiers
InChIInChI=1S/C5H8N6O3/c6-10-8-1-4(2-9-11-7)14-3-5(12)13/h4H,1-3H2,(H,12,13)
InChIKeyWDGRABVNFATWJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





DAPOA Technical Specifications & Procurement


DAPOA (2-[(1,3-diazidopropan-2-yl)oxy]acetic acid) is a bifunctional click chemistry reagent that contains two terminal azide groups and a free carboxylic acid . With a molecular weight of 200.16 g/mol, DAPOA serves as a versatile linker in peptide synthesis, bioconjugation, and the assembly of antibody-drug conjugates (ADCs) . Its carboxylic acid enables facile activation and coupling to amine-containing molecules, while the dual azide functionality permits orthogonal conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) .

Why DAPOA Cannot Be Substituted


Substituting DAPOA with alternative azide-containing linkers (e.g., azido-PEG derivatives, DBCO-acid, or simple azidoacetic acid) alters the spacer length, hydrophilicity, and number of reactive handles . DAPOA provides two azide groups within a compact, branched architecture, enabling the construction of dendrimeric or branched structures that cannot be replicated with linear mono-azide PEG linkers . Furthermore, DAPOA is classified as a cleavable ADC linker intermediate, whereas many PEG-based azide linkers (e.g., Azido-PEG3-acid) are non-cleavable, directly impacting drug release kinetics and therapeutic index in ADC applications .

DAPOA vs. Key Linker Analogs


Molecular Weight & Spacer Length Comparison

DAPOA exhibits a significantly lower molecular weight (200.16 g/mol) compared to the widely used Azido-PEG3-acid (247.25 g/mol), resulting in a 19% reduction in linker mass . This compact architecture minimizes steric hindrance and reduces the overall molecular weight of the final conjugate, which is critical for maintaining favorable pharmacokinetic properties in ADC and peptide therapeutics .

ADC Linker Click Chemistry Peptide Synthesis

Azide Group Valency Advantage

DAPOA contains two terminal azide groups, offering double the reactive sites of mono-azide linkers such as Azido-PEG3-acid or Azidoacetic acid . This bifunctional azide architecture enables the construction of branched or dendrimeric structures directly from a single linker unit, eliminating the need for iterative coupling steps .

Dendrimer Synthesis Multivalent Conjugation Branched Architectures

Cleavable vs. Non-Cleavable Linker Design

DAPOA is explicitly classified as a cleavable ADC linker intermediate, whereas Azido-PEG3-acid and many PEG-based azide linkers are designated as non-cleavable . Cleavable linkers are designed for intracellular proteolytic or chemical cleavage, enabling selective payload release within target cells—a critical determinant of ADC therapeutic index .

ADC Linker Enzymatic Cleavage Controlled Drug Release

Dual Click Chemistry Compatibility

DAPOA is compatible with both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC), enabling flexible conjugation strategies . In contrast, DBCO-based linkers (e.g., DBCO-acid) are primarily limited to SPAAC, while simple alkyne linkers (e.g., Propargyl-PEG4-acid) are restricted to CuAAC . This dual compatibility broadens the range of compatible reaction partners and reaction conditions.

CuAAC SPAAC Bioorthogonal Chemistry

Extended Powder Stability

DAPOA powder is stable for at least 3 years when stored at -20°C, and for 1 year when stored in solvent at -80°C . This stability profile is comparable to or exceeds that of many azido-PEG linkers, which often carry shorter recommended storage durations (e.g., 1-2 years) . Extended stability reduces the frequency of reordering and minimizes experimental variability from lot-to-lot changes.

Compound Stability Long-term Storage Procurement Planning

Purity Specification

DAPOA is routinely supplied at ≥98% purity, as certified by vendor analytical documentation . While many azide linkers (e.g., Azido-PEG3-acid) are also supplied at ≥95% purity, the higher 98% specification for DAPOA ensures fewer impurities that could interfere with sensitive bioconjugation reactions or confound biological assay results .

Compound Purity Quality Control Reproducibility

DAPOA Application Scenarios


Branched Peptide Dendrimer Synthesis

DAPOA's two azide groups enable single-step incorporation of branching points in peptide dendrimer synthesis. This eliminates the iterative coupling steps required when using mono-azide linkers such as Azido-PEG3-acid, reducing synthesis time and improving overall yield .

Cleavable Linker ADC Development

For ADC programs where payload release within the target cell is essential, DAPOA's cleavable linker classification provides a critical advantage over non-cleavable alternatives like Azido-PEG3-acid. This selection directly influences therapeutic index and efficacy .

Unified CuAAC/SPAAC Workflow

Laboratories conducting both copper-catalyzed and copper-free click chemistry can standardize on DAPOA, which supports both reaction types. This eliminates the need to maintain separate linker inventories for DBCO-based (SPAAC-only) and alkyne-based (CuAAC-only) reagents, streamlining procurement and reducing cost .

Long-Term Stability for Research Projects

DAPOA's 3-year powder stability at -20°C makes it suitable for multi-year research programs where consistent lot-to-lot performance is critical. This extended shelf-life reduces reordering frequency and minimizes experimental variability from changing reagent lots .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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